molecular formula C13H10N4O2 B1417301 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1094246-02-2

5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1417301
CAS No.: 1094246-02-2
M. Wt: 254.24 g/mol
InChI Key: RGYZNAKURPDCAZ-UHFFFAOYSA-N
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Description

5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic hybrid molecule designed for advanced chemical and pharmaceutical research. It incorporates two privileged pharmacophores—the 1,2,3-triazole and quinoline rings—which are known to contribute to a wide spectrum of biological activities . The 1,2,3-triazole moiety serves as a stable bioisostere for amide and ester functional groups, capable of engaging in key dipole interactions and hydrogen bonding with biological targets . Meanwhile, the quinoline scaffold is a common structure in antimicrobial agents and has been investigated for its target-binding capabilities . This compound is of significant interest in the development of novel antibacterial agents . Research on closely related 1,2,3-triazole-quinoline hybrids has demonstrated excellent in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Bacillus subtilis , and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 10 μg/mL . The electron-donating substituents on the triazole ring, such as the methyl group at the 5-position, have been identified through structure-activity relationship (SAR) studies as important for enhancing this antibacterial capacity . Furthermore, the carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives for probing structure-activity relationships or optimizing drug-like properties . Researchers are employing this compound and its derivatives in various studies, including molecular docking to investigate binding affinities with target proteins like bacterial enzymes, and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their potential viability as therapeutic candidates . Its applications extend beyond antimicrobial research, serving as a key chemical building block in medicinal chemistry for constructing more complex molecules aimed at other disease areas . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-methyl-1-quinolin-8-yltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-8-11(13(18)19)15-16-17(8)10-6-2-4-9-5-3-7-14-12(9)10/h2-7H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYZNAKURPDCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=C2N=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition of Azides with β-Ketoesters

A high-yielding approach involves the [3+2] cycloaddition reaction between azides and β-ketoesters catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This method efficiently constructs 5-methyl-1,2,3-triazole derivatives bearing carboxylate functionalities at the 4-position.

General Procedure:

  • React β-ketoester (1.2 equiv) with azide (1 equiv) in acetonitrile at 50–60 °C.
  • Add DBU (1.2 equiv) as a base catalyst.
  • Stir overnight to complete the cycloaddition.
  • Purify the crude product by flash column chromatography using solvent mixtures such as methanol/dichloromethane/acetic acid.

Example:

Compound Starting Materials Conditions Yield Notes
Ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate β-ketoester + azide DBU, MeCN, 50 °C, overnight High (exact % varies) Precursor to quinoline analogs

This method can be adapted by replacing the pyridinyl azide with 8-quinolinyl azide to obtain the quinoline-substituted triazole.

Synthesis via 5-Amino-1-(quinolin-8-ylmethyl)-1,2,3-triazole Intermediates

Another approach involves the synthesis of 1,2,3-triazole-8-quinolinol hybrids through a concerted or stepwise [3+2]-cycloaddition of monosubstituted acetonitriles with 5-azidomethyl-8-quinolinol.

Key Features:

  • Formation of 5-amino-1-(quinolin-8-ylmethyl)-1,2,3-triazole derivatives.
  • Subsequent functionalization to introduce carboxylate groups.
  • Purification by silica gel chromatography using petroleum ether and acetone mixtures.

Spectroscopic Data:

  • ^1H NMR shows characteristic singlets for CH2 protons linking quinoline and triazole rings (~6 ppm).
  • Aromatic protons appear between 6.9 and 8.8 ppm.
  • ^13C NMR signals for methyl carbons near 50 ppm and aromatic carbons between 111 and 153 ppm confirm structure.

This method yields triazole-quinolinol hybrids with good yields and high purity, suitable for further oxidation or hydrolysis to carboxylic acids.

Hydrolysis and Functional Group Transformations

The ester intermediates obtained from the above methods can be hydrolyzed under basic conditions (e.g., KOH in water at 0 °C to room temperature) to yield the corresponding 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid .

Procedure:

  • Dissolve ester in water with excess KOH.
  • Stir at room temperature for 2 hours.
  • Acidify the reaction mixture to pH ~1 with HCl.
  • Collect the precipitated acid by filtration and dry under vacuum.

This step is crucial for obtaining the free acid form necessary for biological activity studies and further derivatization.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Purification Yield Notes
DBU-promoted cycloaddition β-ketoester + azide (quinolin-8-yl azide) DBU, MeCN 50–60 °C, overnight Flash chromatography (MeOH/DCM/AcOH) High (70–95%) Efficient for methyl substitution at C-5
Cycloaddition with 5-azidomethyl-8-quinolinol Monosubstituted acetonitriles + 5-azidomethyl-8-quinolinol Silica gel chromatography Room temp to reflux Silica gel chromatography (petroleum ether/acetone) Good Produces 5-amino-triazole intermediates
Hydrolysis of esters to acids Ester intermediates KOH, HCl 0 °C to RT, aqueous Filtration and drying Quantitative Converts esters to carboxylic acids

Research Findings and Notes

  • The DBU-promoted cycloaddition is favored for its mild conditions, high regioselectivity, and good yields of 5-methyl-1,2,3-triazole derivatives bearing carboxylate groups.
  • The use of 5-azidomethyl-8-quinolinol as a key azide component enables the direct introduction of the quinoline moiety, facilitating the synthesis of quinoline-triazole hybrids with potential biological activity.
  • Spectroscopic characterization (1H NMR, 13C NMR, IR, HRMS) consistently confirms the formation of the triazole ring and the attachment of the quinoline group.
  • Purification typically involves silica gel chromatography with solvent systems tailored to the polarity of the intermediates and final products.
  • The hydrolysis step to convert esters to carboxylic acids is straightforward and yields the target compound in pure form suitable for further applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. The triazole ring can inhibit enzymes critical for microbial survival, such as cytochrome P450 enzymes . These interactions lead to the compound’s antimicrobial and antiviral effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Ring

5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazole-4-carboxylic Acid
  • Structural Difference: The quinoline ring at position 1 is substituted with a trifluoromethyl (-CF₃) group at position 8 instead of a hydrogen atom.
  • Synthesis : Prepared via refluxing the carboxylic acid precursor with thionyl chloride, followed by reaction with morpholine in tetrahydrofuran .
  • Implications : The electron-withdrawing -CF₃ group enhances metabolic stability and may influence binding affinity to hydrophobic pockets in biological targets.
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline
  • Structural Difference: A chlorobenzyl-triazole moiety is linked via a methoxy group to the quinoline core at position 6.
  • Synthesis: Involves functionalizing quinoline with a triazole-methoxy linker and chlorobenzyl group .
  • Implications : The chloro substituents and methoxy linker may improve solubility and target engagement compared to the parent carboxylic acid derivative.

Modifications to the Triazole Core

5-Amino-1-((8-quinolinol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
  • Structural Difference: The carboxylic acid is replaced with a carboxamide group, and an amino (-NH₂) substituent is introduced at position 5 of the triazole.
  • Synthesis: Derived from ethyl 5-amino-1-((8-quinolinol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate via hydrolysis .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structural Difference: A 4-chlorophenyl group replaces the quinoline moiety, and a -CF₃ group is present at position 5 of the triazole.
  • Biological Activity : Exhibits a growth inhibition (GP) value of 68.09% against NCI-H522 lung cancer cells, attributed to its hydrophobic and electron-deficient substituents .

Biological Activity

5-Methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with azides and alkyne compounds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and ability to produce high yields of triazole derivatives.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The compound has been evaluated against the NCI60 panel of human tumor cell lines, revealing significant cytotoxicity across multiple types of cancer:

Cell Line IC50 (µM) Type of Cancer
NCI-H52270.94Lung Cancer
MDA-MB-23168.74Breast Cancer
UACC-25770.01Melanoma

These findings suggest that the compound may interfere with critical cellular processes involved in cancer cell proliferation and survival .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes and pathways associated with tumor growth. Preliminary research indicates that it may modulate apoptotic pathways and inhibit angiogenesis, although further studies are required to elucidate these mechanisms fully.

Case Studies

In a study focused on structure-activity relationships (SAR), various derivatives of triazole carboxylic acids were synthesized and tested for their biological activity. The findings highlighted that specific substitutions on the triazole ring significantly influenced the compound's potency against cancer cell lines. For instance, modifications at the quinoline moiety were found to enhance cytotoxic effects, suggesting that this structural feature plays a crucial role in biological activity .

Another case study evaluated the compound's ability to inhibit specific protein targets involved in cancer progression. The results indicated that this compound could effectively inhibit certain kinases implicated in tumor growth, leading to decreased cell viability in treated cultures .

Q & A

Q. What are the optimal synthetic routes for preparing 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation or click chemistry approaches. A common method involves refluxing precursors (e.g., quinolin-8-yl derivatives and triazole-carboxylic acid intermediates) in absolute THF with HCl for 10–12 hours under magnetic stirring . Purification typically employs silica gel column chromatography (e.g., CH2_2Cl2_2/hexane 85:15 v/v) followed by recrystallization from methanol . Optimization should focus on reaction time, solvent polarity, and acid catalysis to improve yield and purity.

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and torsion angles. For example, mean C–C bond lengths of 0.003 Å and R factor values ≤0.063 ensure structural accuracy .
  • Spectroscopy : Use 1^1H NMR (δ 8.62 ppm for quinoline protons) and 13^{13}C NMR to confirm substituent positions. IR spectroscopy identifies key functional groups (e.g., C=O at ~1660 cm1^{-1}) .

Q. What are the key stability considerations for this compound under varying storage conditions?

Stability studies should assess temperature (e.g., −20°C for long-term storage), humidity (desiccants recommended), and light exposure. Accelerated degradation tests under acidic/basic conditions (e.g., pH 3–9) can identify hydrolytic vulnerabilities in the triazole or quinoline moieties .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

Molecular docking with software like AutoDock Vina or Schrödinger Suite can simulate interactions between the compound and target proteins (e.g., cyclooxygenase-2 or bacterial enzymes). Focus on the triazole-carboxylic acid group, which may act as a hydrogen bond donor/accepto . Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50} values) .

Q. What experimental strategies resolve contradictions in spectral data or biological activity results?

  • Data validation : Cross-check NMR/IR spectra with theoretical calculations (e.g., density functional theory (DFT) for vibrational frequencies) .
  • Bioactivity discrepancies : Replicate assays under standardized conditions (e.g., fixed pH, temperature) and use positive/negative controls (e.g., known COX-2 inhibitors for anti-inflammatory studies) .

Q. How can substituent modifications on the quinoline or triazole rings enhance target-specific bioactivity?

  • Quinoline modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 8) to improve binding to hydrophobic enzyme pockets .
  • Triazole modifications : Replace the methyl group with bulkier substituents (e.g., morpholino-methanone) to modulate steric effects and solubility .

Q. What advanced techniques quantify intermolecular interactions in cocrystals or polymorphs of this compound?

Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to study phase transitions. SCXRD combined with Hirshfeld surface analysis reveals hydrogen bonding (e.g., O–H···N interactions) and π-π stacking patterns .

Methodological Guidance

Q. How to design experiments for evaluating enzyme inhibition kinetics?

  • Kinetic assays : Use a spectrophotometric continuous assay (e.g., NADH oxidation at 340 nm for dehydrogenase targets).
  • Data analysis : Apply the Michaelis-Menten model with Lineweaver-Burk plots to determine inhibition constants (Ki_i) .

Q. What protocols ensure reproducibility in synthetic procedures?

  • Standardization : Document exact molar ratios, solvent grades, and reflux times.
  • Quality control : Monitor reactions via TLC (Rf_f values) and characterize intermediates with LC-MS .

Q. How to address low yields in large-scale synthesis?

Optimize stepwise purification (e.g., fractional crystallization instead of column chromatography) and explore microwave-assisted synthesis to reduce side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid

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